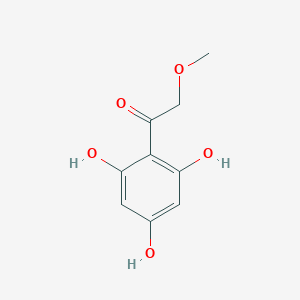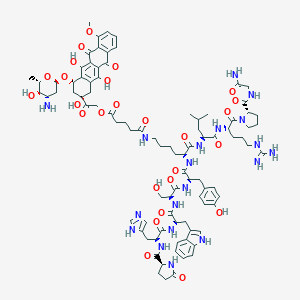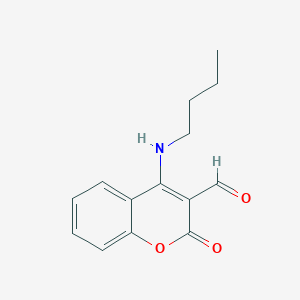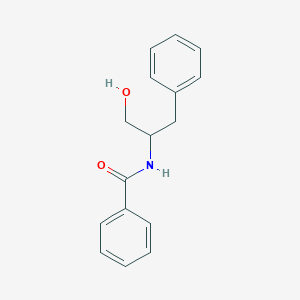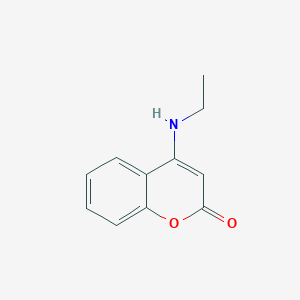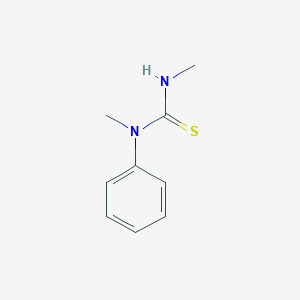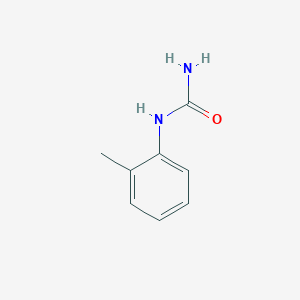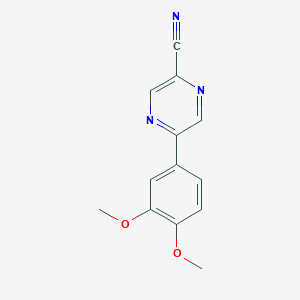
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazine family, which is known for its diverse biological activities. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, is not fully understood. However, it has been suggested that its anti-tumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been shown to scavenge free radicals, which can cause oxidative stress and damage to cells. In addition, it has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has several advantages for laboratory experiments. It is relatively easy to synthesize and has been optimized to produce high yields with high purity. It has also been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for further study. However, there are also limitations to using pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects. In addition, its potential toxicity and side effects need to be studied in more detail.
Direcciones Futuras
There are many future directions for research on pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-. One potential direction is to study its anti-tumor activity in vivo, using animal models of cancer. Another direction is to study its potential as an anti-inflammatory and anti-oxidant agent in various disease models. In addition, further research is needed to elucidate its mechanism of action and its potential toxicity and side effects. Finally, the development of novel pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, derivatives with improved activity and selectivity is another area of future research.
Métodos De Síntesis
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, can be synthesized using various methods, including the reaction of 3,4-dimethoxyphenylhydrazine with malononitrile in the presence of a base. Another method involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl cyanoacetate in the presence of a base. These methods have been optimized to produce high yields of pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, with high purity.
Aplicaciones Científicas De Investigación
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been studied for its anti-inflammatory and anti-oxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause oxidative stress and damage to cells.
Propiedades
Número CAS |
91028-38-5 |
|---|---|
Nombre del producto |
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)- |
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
5-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-10(6-14)7-16-11/h3-5,7-8H,1-2H3 |
Clave InChI |
QNSULLSDIRUMFW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
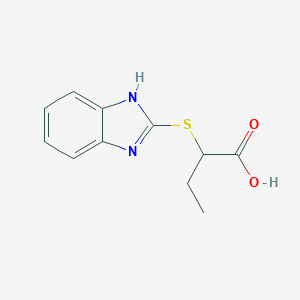
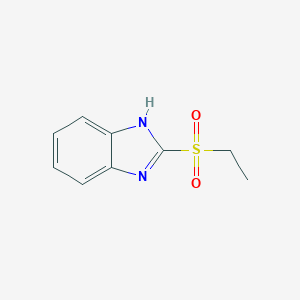
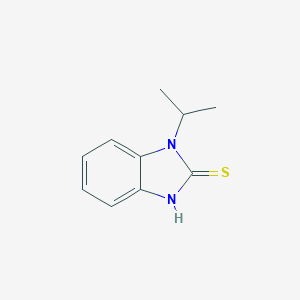
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
